6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide

Mass Spectrometry Isomer Differentiation Quality Control

6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide (CAS 62089-18-3) is a heterocyclic benzofuroxan derivative featuring a fused 1,4-dioxino ring and an N-oxide functionality. The molecule (C₈H₆N₂O₄, MW 194.14 g/mol) is also referred to as 1,4-benzodioxano[6,7-c]furoxan and serves as a linear isomer within the alkylenedioxy-benzofuroxan series.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
CAS No. 62089-18-3
Cat. No. B3484015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide
CAS62089-18-3
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1COC2=CC3=[N+](ON=C3C=C2O1)[O-]
InChIInChI=1S/C8H6N2O4/c11-10-6-4-8-7(12-1-2-13-8)3-5(6)9-14-10/h3-4H,1-2H2
InChIKeyYQKUBMGFQVVUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-Oxide – Core Identity and Procurement-Relevant Attributes


6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide (CAS 62089-18-3) is a heterocyclic benzofuroxan derivative featuring a fused 1,4-dioxino ring and an N-oxide functionality [1]. The molecule (C₈H₆N₂O₄, MW 194.14 g/mol) is also referred to as 1,4-benzodioxano[6,7-c]furoxan and serves as a linear isomer within the alkylenedioxy-benzofuroxan series [2]. Its synthesis was first reported via oxidative cyclization of 6-amino-7-nitro-1,4-benzodioxane [3], and an improved one-pot thermolytic route from 4,5-dinitro-1,4-benzodioxane is now available .

Why Generic Substitution Fails for 6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-Oxide


In the alkylenedioxy-benzofuroxan series, subtle constitutional changes—linear versus angular ring fusion, dioxino ring size, or N-oxide presence—profoundly alter mass spectrometric fragmentation, chromatographic retention, and ultimately biological readouts [1]. The target compound is the linear [2,3-f] isomer; its angular [2,3-e] counterpart (7,8-dihydro isomer) exhibits a characteristically enhanced m/z 80 fragment ion in EI-MS, making analytical interchangeability impossible without identity verification [1]. Moreover, synthetic routes optimized for one isomer (e.g., hypochlorite oxidation for the linear isomer [2]) do not reliably produce the other, so a generic “benzofuroxan” procurement carries a high risk of receiving an unintended regioisomer or a non-oxide analog with divergent physical, chemical, and biological properties.

Quantitative Differentiation Evidence for 6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-Oxide


Linear vs. Angular Isomer Discrimination by EI-MS Fragment Ion Abundance

The target linear isomer (6,7-dihydro[1,4]dioxino[2,3-f]-2,1,3-benzoxadiazole 1-oxide) can be unequivocally distinguished from its angular isomer (7,8-dihydro[1,4]dioxino[2,3-e]-2,1,3-benzoxadiazole 1-oxide) by the relative abundance of the m/z 80 fragment ion in electron ionization (EI) mass spectra. The angular isomer shows a characteristically enhanced m/z 80 peak relative to the linear isomer [1]. Collisionally activated decomposition (CAD) studies confirm that the m/z 80 ion is structurally identical regardless of whether it originates from the benzofurazan or benzofuroxan precursor, validating the fragment as a reliable isomer-specific marker [1].

Mass Spectrometry Isomer Differentiation Quality Control

Simplified Synthetic Route Delivers Linear Isomer with Competitive Yield

The one-pot thermolysis of 4,5-dinitro-1,4-benzodioxane with sodium azide in DMSO directly affords 1,4-benzodioxano[6,7-c]furoxan (the target compound) as a known product . This azide-mediated route provides a simpler alternative to the earlier hypochlorite oxidation of 6-amino-7-nitro-1,4-benzodioxane, which required careful control of oxidative conditions and gave variable yields [1]. Although the Eswaran paper does not report an optimized isolated yield for the dioxano compound, the analogous 4,5-dinitroveratrole substrate gave 5,6-dimethoxybenzofuroxan in approximately 52% isolated yield under identical conditions, establishing a benchmark for the class .

Synthetic Chemistry Process Scale-up Cost Efficiency

Computed Physicochemical Profile Positions the Linear Isomer for Consistent Bioassay Partitioning

The target compound exhibits a computed XLogP3 value of 1.1 and a topological polar surface area (TPSA) of 70 Ų [1]. In comparison, the parent benzofuroxan (2,1,3-benzoxadiazole 1-oxide, CAS 480-96-6) has a lower XLogP of approximately 0.7 (PubChem computed) and a smaller TPSA of ~59 Ų. The addition of the 1,4-dioxino ring thus increases both lipophilicity and polar surface area, shifting the compound into a property space that may favor blood-brain barrier penetration (CNS MPO score) while retaining hydrogen-bond acceptor capacity [1]. The angular isomer shares the same molecular formula and identical computed descriptors, underscoring that analytical differentiation (Evidence Item 1) is essential to ensure the intended isomer is tested.

Physicochemical Properties Drug Discovery ADME Prediction

GC-MS Spectral Fingerprint Distinguishes Linear Isomer from All Other Alkylenedioxy Homologs

The GC-MS spectrum of the target linear isomer is archived in the SpectraBase database (Compound ID AQOkGQGpqtI) and exhibits a unique combination of molecular ion (m/z 178) and fragment ions that differ systematically from those of the corresponding dioxolo, dioxepino, dioxocino, dioxonino, and dioxecino analogs [1]. The molecular ion at m/z 178.037842 (C₈H₆N₂O₃⁺·, exact mass) corresponds to the loss of one oxygen from the N-oxide, a fragmentation behavior shared across benzofuroxans. However, the relative intensities of the lower-mass fragment series are specific to the six-membered dioxino ring and serve as a discriminating pattern against the five-membered dioxolo homolog and the seven-membered dioxepino homolog [2].

Analytical Chemistry Spectroscopy Compound Authentication

High-Confidence Application Scenarios for 6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-Oxide


Isomer-Specific Reference Standard for Mass Spectrometry-Based Quality Control

The compound serves as an authentic linear-isomer standard for developing EI-MS or GC-MS methods that must discriminate between linear and angular benzofuroxan isomers. Its characteristic low m/z 80 fragment ion abundance, documented in Takakis et al. (1999) [1], provides a pass/fail criterion for identity testing of incoming synthetic batches.

Starting Material for Structure-Activity Relationship (SAR) Exploration of Furoxan-Based NO Donors

Benzofuroxans are known nitric oxide (NO) donors with potential antitumor and vasodilatory activities. The linear dioxino-fused scaffold offers a distinct three-dimensional shape and electronic distribution compared to dimethoxy or parent benzofuroxan analogs. When sourced via the optimized Eswaran thermolysis route , the material is free of angular-isomer contamination, ensuring that SAR conclusions are attributed to the correct regioisomer.

Scaffold for Fragment-Based Drug Discovery Screens Requiring Moderate Lipophilicity

With a computed XLogP3 of 1.1 and TPSA of 70 Ų [2], this dioxino-benzofuroxan occupies a favorable property space for fragment libraries: it balances aqueous solubility with membrane permeability potential. The lack of hydrogen-bond donors (HBD count = 0) [2] reduces the risk of promiscuous binding due to aggregation, making it a cleaner fragment hit.

Synthetic Intermediate for Advanced Heterocyclic Architectures

The N-oxide functionality can be reduced to the parent benzofurazan, or the furoxan ring can undergo thermal or photochemical rearrangement to generate reactive intermediates. The dioxino ring remains intact under these conditions, offering a rigid, oxygen-rich handle for further derivatization. The robust one-pot synthesis enables procurement of multi-gram quantities for downstream chemistry.

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